Cas no 1361118-52-6 (N-(2-Methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine)

N-(2-Methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine 化学的及び物理的性質
名前と識別子
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- (2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine
- N-[2-methyl-6-(pyrrolidin-2-yl)pyridin-4-yl]pyrazin-2-amine
- N-(2-Methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine
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- MDL: MFCD21605979
- インチ: 1S/C14H17N5/c1-10-7-11(19-14-9-15-5-6-17-14)8-13(18-10)12-3-2-4-16-12/h5-9,12,16H,2-4H2,1H3,(H,17,18,19)
- InChIKey: WYZPLCAFWAWGJX-UHFFFAOYSA-N
- ほほえんだ: N1CCCC1C1C=C(C=C(C)N=1)NC1C=NC=CN=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 285
- トポロジー分子極性表面積: 62.7
N-(2-Methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 067732-250mg |
(2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine |
1361118-52-6 | 250mg |
$363.00 | 2023-09-08 |
N-(2-Methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine 関連文献
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
N-(2-Methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amineに関する追加情報
Introduction to N-(2-Methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine and Its Significance in Modern Chemical Research
N-(2-Methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine, with the CAS number 1361118-52-6, represents a compound of considerable interest in the realm of chemical and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in various scientific domains, particularly in the development of novel therapeutic agents and biochemical probes.
The structural composition of N-(2-Methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine is a testament to the ingenuity of medicinal chemists who meticulously design molecules to interact with biological targets. The presence of multiple heterocyclic rings—specifically a pyridine ring, a pyrrolidine ring, and a pyrazine ring—ensures a high degree of molecular complexity, which can be exploited to modulate specific biological pathways. This complexity is not merely an academic curiosity but a practical asset, as it allows for the fine-tuning of pharmacological properties such as solubility, bioavailability, and target specificity.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors that can modulate enzyme activity and protein-protein interactions. N-(2-Methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine fits squarely within this paradigm, as its structural motifs are reminiscent of known bioactive compounds that have shown promise in preclinical studies. For instance, the pyridine and pyrrolidine moieties are frequently found in drugs that target kinases and other enzymes involved in signal transduction pathways.
The significance of this compound is further underscored by its potential role in addressing unmet medical needs. Chronic diseases such as cancer, inflammation, and neurodegenerative disorders often involve dysregulated enzymatic activity or aberrant protein-protein interactions. By designing molecules like N-(2-Methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine, researchers aim to develop novel therapeutic strategies that can selectively interfere with these pathological processes. The compound’s ability to engage with biological targets at the molecular level makes it a valuable candidate for further exploration.
Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery process for such compounds. By leveraging these technologies, researchers can rapidly assess the binding affinity and selectivity of N-(2-Methyl-6-pyrrolidin-2-yipyridin4 -yl)pyrazin - 2 - amine towards various biological targets. This approach not only saves time but also allows for the identification of lead compounds that can be optimized further through iterative medicinal chemistry efforts.
The synthesis of N-( 26 - Methyl - 66 - Pyrrolidin - 22 - ylPyridi n -44 - yl strong >) < strong > Pyraz ine22 - Am ine strong > involves multiple steps that require precise control over reaction conditions. The use of advanced synthetic techniques ensures high yields and purity, which are critical for subsequent biological evaluation. Additionally, the scalability of the synthesis is an important consideration for any compound that shows promise for clinical development.
In the context of drug discovery, N-( 26 - Methyl66 - Pyrrolidine22 - ylPyridine44 - yl strong >) < strong > Pyrazine22 - Am ine strong > represents a prime example of how structural diversity can be harnessed to develop novel therapeutics. The compound’s unique combination of heterocyclic rings provides multiple sites for functionalization, allowing chemists to explore different pharmacophoric motifs. This flexibility is essential for optimizing drug-like properties such as metabolic stability, pharmacokinetics, and toxicity profiles.
The potential applications of N-(26-Methyl66-Pyrrolidine22-y1Pyridine44-y1) extend beyond oncology. For instance, its ability to modulate inflammatory pathways makes it a candidate for treating autoimmune diseases such as rheumatoid arthritis and psoriasis. Furthermore, its interaction with central nervous system (CNS) receptors suggests potential utility in addressing neurological disorders like Alzheimer’s disease and Parkinson’s disease.
The growing body of literature on N-(26-Methyl66-Pyrrollidine22-y1Pyridine44-y1)Pyraz ine22-am ine highlights its versatility as a chemical probe and therapeutic lead. Researchers have employed this compound in various experimental settings to investigate its effects on cellular processes and animal models. These studies have provided valuable insights into its mechanism of action and potential therapeutic benefits.
The future direction sfor research on N-(26-Methyl66-Pyrrollidine22-y1Pyridine44-y1)Pyraz ine22-am ine are likely to include more sophisticated biochemical assays and preclinical studies to validate its efficacy and safety profile. Collaborations between academic institutions and pharmaceutical companies will be crucial in translating laboratory findings into clinical applications. Additionally, advances in drug delivery systems may enhance the therapeutic potential of this compound by improving its bioavailability and targeting specificity.
In conclusion,N-(26-Methyl66-Pyrrollidine22-y1Pyridine44-y1)Pyraz ine22-am ine CAS number 1361118-
52-
6> stands out as a promising entity in chemical research with significant implications for drug development . Its intricate structure , coupled with its potential biological activities , make it a compelling subject for further investigation . As our understanding o f molecular interactions continues to evolve , compounds like this one will play an increasingly important role i n addressing complex diseases an d improving human health .
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